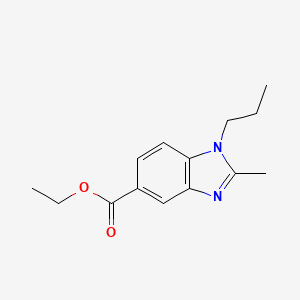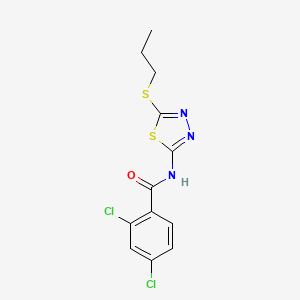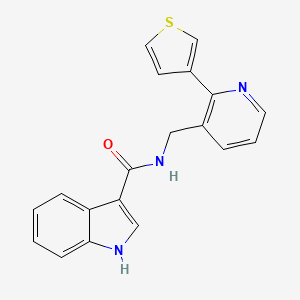![molecular formula C16H13N3O4S B2783920 methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851945-36-3](/img/structure/B2783920.png)
methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[3,2-a]pyrimidines are a class of compounds that have significant roles in heterocyclic chemistry due to their versatility in pharmaceutical interests . They have been reported as having various biological activities such as anticancer, sedative hypotic, anticonvulsant, antimicrobial, antidiabetic, monoamine oxidase A and B inhibitors, and antiviral agents .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves the use of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the presence of nanosized ZnO . The process includes a Michael addition of the compound to polarized systems, followed by S-alkylation of pyrimidine and cyclization with various reagents .Molecular Structure Analysis
Thiazolo[3,2-a]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis
The reaction of thiazolo[3,2-a]pyrimidines proceeds smoothly via thia-Michael addition in ethanol and in high yields . The products are characterized from their spectral data .Scientific Research Applications
Antitumor Activity
Methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate derivatives exhibit high antitumor activity. Researchers have explored their potential as anticancer agents, making them promising candidates for drug development .
Antibacterial Properties
Thiazolo[3,2-a]pyrimidine derivatives, including methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, have demonstrated antibacterial effects. These compounds could be valuable in combating bacterial infections .
Anti-Inflammatory Effects
Studies have highlighted the anti-inflammatory properties of these derivatives. Their ability to modulate inflammatory pathways makes them relevant for conditions involving inflammation .
Scaffold for Medicinal Design
The thiazolo[3,2-a]pyrimidine moiety serves as a scaffold for designing new medicines. Researchers can modify this structure to optimize interactions with biological targets. Its structural similarity to purine allows for creative ligand design .
Potential Alzheimer’s Disease Therapeutics
Methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate derivatives may hold promise as acetylcholinesterase inhibitors. These compounds could play a role in countering Alzheimer’s disease .
Inhibition of Histone Lysine Methyltransferase
Recent studies have identified hexahydroisoquinolin derivatives as inhibitors of the histone lysine methyltransferase EZH2. These compounds, including thiazolo[3,2-a]pyrimidine derivatives, could impact cancer aggressiveness and metastasis .
Mechanism of Action
Future Directions
The future directions for research on thiazolo[3,2-a]pyrimidines could involve the exploration of an efficient nanocatalyst with high catalytic properties to avoid limitations such as long reaction times, use of toxic catalysts, low yield, and harsh conditions . Additionally, these compounds are promising scaffolds for the design of new medicines, including anticancer drugs .
properties
IUPAC Name |
methyl 2-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-8-24-16-17-7-11(14(21)19(9)16)13(20)18-12-6-4-3-5-10(12)15(22)23-2/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVKPZAHAQNOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide](/img/structure/B2783840.png)

![3-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2783842.png)

![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2783845.png)

![Tert-butyl 2-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2783850.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-3-phenoxypropanamide](/img/structure/B2783852.png)
![(2Z)-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2783853.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2783854.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2783856.png)
![4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B2783858.png)
